molecular formula C10H11FO4 B3416403 2-(2-Fluoro-3,4-dimethoxyphenyl)acetic acid CAS No. 78495-65-5

2-(2-Fluoro-3,4-dimethoxyphenyl)acetic acid

Cat. No. B3416403
CAS RN: 78495-65-5
M. Wt: 214.19 g/mol
InChI Key: RAXDCPIEIZUGRH-UHFFFAOYSA-N
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Description

“2-(2-Fluoro-3,4-dimethoxyphenyl)acetic acid” is a chemical compound with the CAS Number: 78495-65-5 . It has a molecular weight of 214.19 . The IUPAC name for this compound is (2-fluoro-3,4-dimethoxyphenyl)acetic acid .


Molecular Structure Analysis

The InChI code for “2-(2-Fluoro-3,4-dimethoxyphenyl)acetic acid” is 1S/C10H11FO4/c1-14-7-4-3-6 (5-8 (12)13)9 (11)10 (7)15-2/h3-4H,5H2,1-2H3, (H,12,13) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is recommended to be at room temperature in a sealed, dry environment .

Scientific Research Applications

Chemical Synthesis and Analysis

The research landscape for 2-(2-Fluoro-3,4-dimethoxyphenyl)acetic acid spans various fields, predominantly focusing on chemical synthesis and analysis. A key study presents a practical synthesis approach for producing 2-Fluoro-4-bromobiphenyl, a pivotal intermediate for manufacturing anti-inflammatory and analgesic compounds. This synthesis process, avoiding the high costs and toxicity associated with traditional methods, showcases the versatility and potential of using fluoro-dimethoxyphenyl derivatives in pharmaceutical manufacturing (Qiu et al., 2009).

Environmental Science and Pollution Research

In the environmental realm, studies have scrutinized the behavior and degradation of herbicides, such as 2,4-D, which shares structural similarities with 2-(2-Fluoro-3,4-dimethoxyphenyl)acetic acid. These investigations shed light on the environmental fate, toxicity, and mechanisms underlying the herbicidal action and potential biodegradation pathways of such compounds. Understanding these aspects is crucial for assessing environmental impacts and developing safer, more sustainable agricultural practices (Magnoli et al., 2020).

Advanced Materials and Technologies

The exploration of advanced materials and technologies also benefits from the study of fluoro-dimethoxyphenyl derivatives. For instance, the development of fluorescent chemosensors based on 4-methyl-2,6-diformylphenol demonstrates the utility of such compounds in detecting a wide range of analytes, including metal ions and organic molecules. This application underscores the potential of 2-(2-Fluoro-3,4-dimethoxyphenyl)acetic acid derivatives in creating sensitive, selective detection systems for environmental monitoring, medical diagnostics, and chemical analysis (Roy, 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Mode of Action

The compound interacts with its targets by binding to the active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can lead to changes in the metabolic processing of other compounds, altering their breakdown and synthesis within the body. The presence of fluorine and methoxy groups may enhance its binding affinity and specificity .

Biochemical Pathways

2-(2-Fluoro-3,4-dimethoxyphenyl)acetic acid affects biochemical pathways involved in the metabolism of xenobiotics and endogenous aromatic compounds. By modulating enzyme activity, it can influence the detoxification processes, potentially leading to altered levels of metabolites and intermediates in these pathways .

Pharmacokinetics

Result of Action

At the molecular level, the compound’s action results in the modulation of enzyme activities, leading to changes in the concentration of various metabolites. At the cellular level, this can affect cell signaling pathways, potentially altering cellular responses to stress and other stimuli .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the stability and efficacy of 2-(2-Fluoro-3,4-dimethoxyphenyl)acetic acid. For instance, acidic or basic conditions may affect its ionization state, altering its absorption and interaction with enzymes. Additionally, the presence of other xenobiotics can lead to competitive inhibition or synergistic effects .

properties

IUPAC Name

2-(2-fluoro-3,4-dimethoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO4/c1-14-7-4-3-6(5-8(12)13)9(11)10(7)15-2/h3-4H,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXDCPIEIZUGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CC(=O)O)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301275570
Record name 2-Fluoro-3,4-dimethoxybenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301275570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluoro-3,4-dimethoxyphenyl)acetic acid

CAS RN

78495-65-5
Record name 2-Fluoro-3,4-dimethoxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78495-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-3,4-dimethoxybenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301275570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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